

Physical and chemical properties of N-ethylpiperazine

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Compound of Interest

Compound Name: 1-Ethylpiperazine

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N-Ethylpiperazine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethylpiperazine is a cyclic diamine that serves as a crucial building block in the synthesis of a wide array of chemical compounds, most notably in the pharmaceutical industry. Its unique structural and chemical properties make it a versatile intermediate for the development of active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of the physical and chemical properties of N-ethylpiperazine, detailed experimental protocols for their determination, and a summary of its key synthetic routes and biological relevance.

Physical Properties

N-Ethylpiperazine is a clear, colorless to light yellow liquid at room temperature with a characteristic sharp, pungent, amine-like odor.^{[1][2][3]} It is a stable compound that can be stored for extended periods without significant decomposition.^[1]

Table 1: Physical Properties of N-Ethylpiperazine

Property	Value	References
Molecular Formula	C ₆ H ₁₄ N ₂	[1][4][5]
Molecular Weight	114.19 g/mol	[1][4][6]
Appearance	Clear, colorless to light yellow liquid	[1][2][3]
Odor	Sharp, pungent, amine-like	[1][2]
Boiling Point	156-158 °C	[7]
Melting Point	-52 °C to <-60 °C	[1][8]
Density	0.895 - 0.903 g/cm ³ at 20-25 °C	[9][10][11]
Flash Point	43 - 54 °C (closed cup)	[4][7][8]
Refractive Index (n _{20/D})	1.469	[9][11]
Vapor Pressure	2.48 hPa at 20 °C	[9]
Autoignition Temperature	320 °C	[12][13]

Chemical Properties

The chemical behavior of N-ethylpiperazine is primarily dictated by the presence of its two nitrogen atoms, one tertiary and one secondary amine, within the piperazine ring. This structure imparts basic properties and nucleophilic reactivity.

Table 2: Chemical and Solubility Properties of N-Ethylpiperazine

Property	Value/Information	References
CAS Number	5308-25-8	[1][7][8]
pKa	9.27 ± 0.10 (Predicted)	[2][9]
Solubility	Soluble in water, alcohol, and ether.	[1][2][9]
Stability	Stable under recommended storage conditions.[4] Air sensitive.[2][9]	[2][4][9]
Incompatibility	Strong oxidizing agents, acids.[4][14]	[4][14]
Hazardous Decomposition Products	Carbon oxides, Nitrogen oxides (NOx) under fire conditions.[4]	[4]

Experimental Protocols

Determination of Boiling Point

The boiling point of N-ethylpiperazine can be determined using standard laboratory distillation apparatus.

Methodology:

- Assemble a simple distillation apparatus using a round-bottom flask, a condenser, a thermometer, and a receiving flask.
- Place a small volume of N-ethylpiperazine and a few boiling chips into the round-bottom flask.
- Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation head.
- Heat the flask gently.

- Record the temperature at which a steady stream of distillate is collected. This temperature range is the boiling point.

Determination of Melting Point

As N-ethylpiperazine is a liquid at room temperature with a very low melting point, this determination requires a cryostat or a specialized low-temperature apparatus.

Methodology:

- Place a small sample of N-ethylpiperazine in a capillary tube.
- Place the capillary tube in a melting point apparatus equipped with a cooling system.
- Cool the sample until it solidifies.
- Slowly heat the sample while observing it through the magnified viewer.
- Record the temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted. This range represents the melting point.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) can be determined by monitoring the pH of a solution of N-ethylpiperazine as it is titrated with a strong acid.

Methodology:

- Prepare a standard solution of N-ethylpiperazine of known concentration (e.g., 0.1 M) in deionized water.
- Calibrate a pH meter using standard buffer solutions.
- Place a known volume of the N-ethylpiperazine solution in a beaker with a magnetic stir bar.
- Immerse the calibrated pH electrode in the solution.
- Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding the titrant in small, known increments.

- Record the pH after each addition, allowing the reading to stabilize.
- Continue the titration past the equivalence point.
- Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Spectroscopic Analysis

¹H NMR Spectroscopy Protocol:

- Prepare a sample by dissolving a small amount of N-ethylpiperazine in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
- Acquire the ¹H NMR spectrum using a standard NMR spectrometer.
- Process the data, including Fourier transformation, phase correction, and baseline correction.
- The resulting spectrum will show characteristic signals for the ethyl and piperazine protons.

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy Protocol:

- Ensure the ATR crystal is clean.
- Acquire a background spectrum of the empty ATR crystal.
- Place a small drop of N-ethylpiperazine directly onto the ATR crystal.
- Acquire the IR spectrum of the sample.
- The spectrum will display characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., N-H, C-H, C-N stretches).

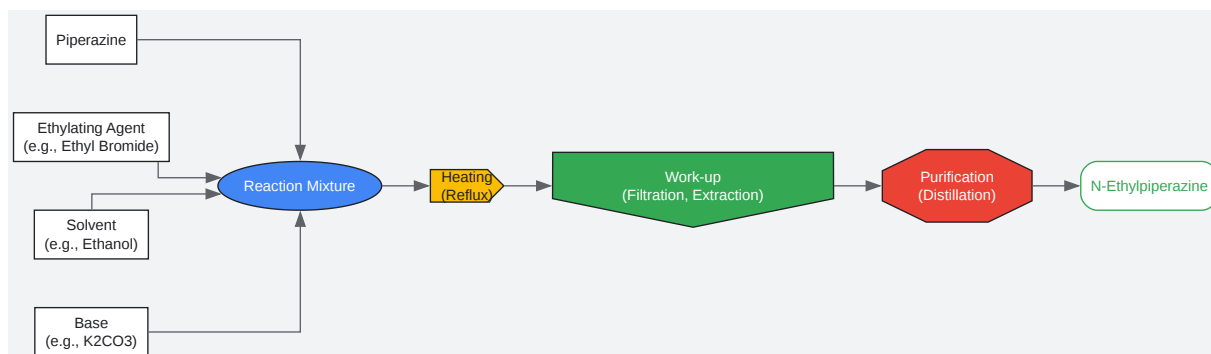
Electron Ionization (EI)-Mass Spectrometry Protocol:

- Introduce a small amount of N-ethylpiperazine into the mass spectrometer, typically via a direct insertion probe or a gas chromatography inlet.

- Ionize the sample using a high-energy electron beam (typically 70 eV).
- The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer.
- The resulting mass spectrum will show the molecular ion peak and various fragment ion peaks, which can be used to confirm the molecular weight and elucidate the structure.

Synthesis and Reactivity

N-Ethylpiperazine is commonly synthesized through the alkylation of piperazine with an ethylating agent, such as ethyl bromide or diethyl sulfate. Another industrial method involves the reaction of ethylamine with diethanolamine. Its reactivity is centered on the secondary amine, which can undergo various reactions such as acylation, alkylation, and condensation.



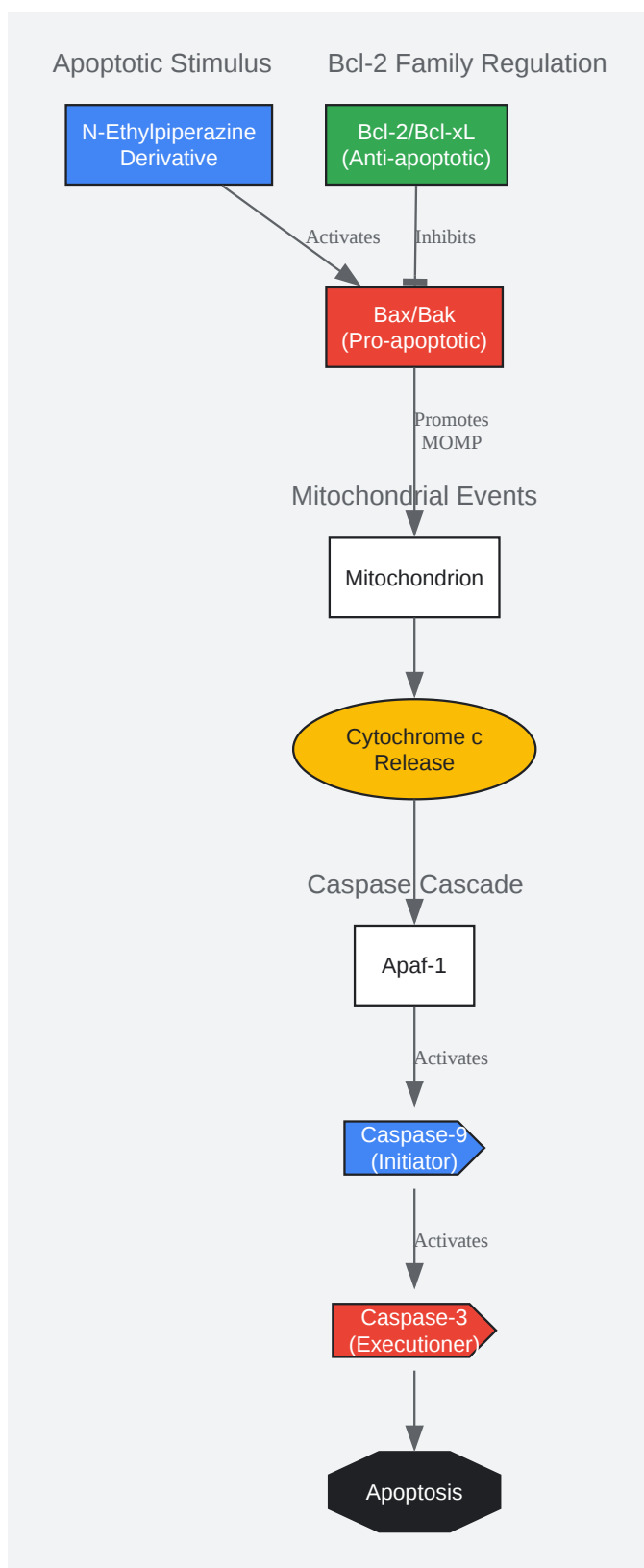
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Caption: A generalized workflow for the laboratory synthesis of N-ethylpiperazine.

Biological Relevance and Signaling

While N-ethylpiperazine itself is primarily used as a synthetic intermediate, many of its derivatives exhibit significant biological activity. For instance, certain N-ethylpiperazine-

containing compounds have been investigated as potential anticancer agents that can induce apoptosis, or programmed cell death. The intrinsic pathway of apoptosis is a key cellular process regulated by the Bcl-2 family of proteins and executed by caspases.



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Caption: A simplified diagram of the intrinsic apoptosis pathway potentially influenced by N-ethylpiperazine derivatives.

Conclusion

N-Ethylpiperazine is a cornerstone intermediate in organic synthesis with well-defined physical and chemical properties. Its utility in the pharmaceutical industry underscores the importance of a thorough understanding of its characteristics. This guide provides a foundational resource for researchers and professionals working with this versatile compound, from its basic properties to its role in the development of biologically active molecules.

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